molecular formula C22H18ClN5O2 B2550141 N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326847-06-6

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2550141
CAS RN: 1326847-06-6
M. Wt: 419.87
InChI Key: FNJFHAQKQZOKSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves the preparation of triazole derivatives as key intermediates. In one study, a series of new triazole derivatives were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole with various aldehydes, followed by reduction with NaBH4 to yield compounds with arylmethylamino groups . Although the exact compound is not described, the methodology provides insight into the potential synthetic route that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The specific compound mentioned includes additional functional groups such as a chlorobenzyl group, a methoxyphenyl group, and a pyridyl group. These groups are likely to influence the overall molecular conformation and electronic distribution, which can be deduced from spectral data such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

The triazole core is known for its participation in various chemical reactions. The presence of the chlorobenzyl group suggests potential for nucleophilic substitution reactions, while the methoxyphenyl group could engage in electrophilic aromatic substitution. The pyridyl group can also act as a ligand in coordination chemistry. The synthesis of a related triazolopyridine derivative involved an oxidative ring closure using sodium hypochlorite, indicating that oxidative conditions can be employed in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. The presence of the chlorobenzyl and methoxyphenyl groups suggests moderate polarity, which could affect solubility in organic solvents. The triazole ring itself is known for its stability and potential for hydrogen bonding, which could impact the compound's melting point and boiling point. The exact properties of N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would require empirical determination, but insights can be gained from related compounds .

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of triazole derivatives have been evaluated in some studies. For instance, a series of triazole compounds were screened for these activities, suggesting that the compound may also possess such properties. The specific activities would depend on the structure-activity relationship, which can be elucidated through biological assays .

Scientific Research Applications

Molecular and Electronic Analysis

A study focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This research demonstrated the utility of Density Functional Theory (DFT) calculations in elucidating the properties of triazole derivatives, which could be relevant for the design and development of new materials with desirable optical and electronic characteristics (Beytur & Avinca, 2021).

Antitumor and Antimicrobial Activities

Another study highlighted the synthesis of enaminones as building blocks for creating substituted pyrazoles. These compounds exhibited significant antitumor and antimicrobial activities, showcasing the potential of triazole and pyrazole derivatives in developing new therapeutic agents (Riyadh, 2011).

NK-1 Antagonist Activity

Research on pyridine metallations to synthesize triazole-based NK-1 antagonists demonstrated the application of triazole derivatives in creating compounds with potential pharmacological benefits. These findings are particularly relevant to the development of new drugs targeting the NK-1 receptor, which plays a role in pain and emesis (Jungheim et al., 2006).

Anti-Inflammatory and Analgesic Agents

A study on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrated the therapeutic potential of triazole derivatives. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as leads for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provided insights into the utility of triazole and pyrazole derivatives in cancer research. These compounds exhibited cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase activity, suggesting their potential in cancer therapy and inflammation regulation (Rahmouni et al., 2016).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJFHAQKQZOKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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